molecular formula C20H21F3N2OS B3527996 [2-(ETHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

[2-(ETHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B3527996
M. Wt: 394.5 g/mol
InChI Key: FDKBVLVLNJEIDX-UHFFFAOYSA-N
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Description

The compound [2-(Ethylsulfanyl)phenyl]{4-[3-(Trifluoromethyl)phenyl]piperazino}methanone is an organic molecule that features a combination of ethylsulfanyl and trifluoromethyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethylsulfanyl)phenyl]{4-[3-(Trifluoromethyl)phenyl]piperazino}methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethylsulfanyl)phenyl]{4-[3-(Trifluoromethyl)phenyl]piperazino}methanone: can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

[2-(Ethylsulfanyl)phenyl]{4-[3-(Trifluoromethyl)phenyl]piperazino}methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [2-(Ethylsulfanyl)phenyl]{4-[3-(Trifluoromethyl)phenyl]piperazino}methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Ethylsulfanyl)phenyl]{4-[3-(Trifluoromethyl)phenyl]piperazino}methanone: is unique due to the presence of both ethylsulfanyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2OS/c1-2-27-18-9-4-3-8-17(18)19(26)25-12-10-24(11-13-25)16-7-5-6-15(14-16)20(21,22)23/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKBVLVLNJEIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(ETHYLSULFANYL)PHENYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
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